molecular formula C6H12S B14446967 (2S,3R)-2-methyl-3-propylthiirane CAS No. 73252-51-4

(2S,3R)-2-methyl-3-propylthiirane

Cat. No.: B14446967
CAS No.: 73252-51-4
M. Wt: 116.23 g/mol
InChI Key: VFTLVPVEAUNVOS-NTSWFWBYSA-N
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Description

(2S,3R)-2-methyl-3-propylthiirane is a thiirane (a three-membered sulfur-containing heterocycle) characterized by its stereochemistry at the 2S and 3R positions. Thiiranes are structurally analogous to oxiranes (epoxides) but exhibit distinct electronic and steric properties due to the larger atomic radius of sulfur compared to oxygen. Its stereochemistry is critical for interactions in chiral environments, such as enzyme-binding pockets or catalytic systems .

Properties

CAS No.

73252-51-4

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

(2S,3R)-2-methyl-3-propylthiirane

InChI

InChI=1S/C6H12S/c1-3-4-6-5(2)7-6/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1

InChI Key

VFTLVPVEAUNVOS-NTSWFWBYSA-N

Isomeric SMILES

CCC[C@@H]1[C@@H](S1)C

Canonical SMILES

CCCC1C(S1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-methyl-3-propylthiirane can be achieved through several methods. One common approach involves the reaction of a suitable epoxide with a thiol under basic conditions. For instance, the reaction of (2S,3R)-2-methyl-3-propyl-oxirane with hydrogen sulfide in the presence of a base like sodium hydroxide can yield the desired thiirane.

Industrial Production Methods

Industrial production of (2S,3R)-2-methyl-3-propylthiirane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and efficient separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-methyl-3-propylthiirane undergoes various chemical reactions, including:

    Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiirane ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles like amines or alkoxides replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted thiiranes.

Scientific Research Applications

(2S,3R)-2-methyl-3-propylthiirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R)-2-methyl-3-propylthiirane involves its interaction with various molecular targets. The strained thiirane ring is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These reactions can modify biological molecules, potentially leading to therapeutic effects. The specific pathways and targets depend on the context of its use, such as in drug development or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Thiiranes vs. Oxiranes

Thiiranes and oxiranes share a strained three-membered ring structure but differ in electronic and thermodynamic stability. For example:

Property (2S,3R)-2-methyl-3-propylthiirane (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane
Ring-opening reactivity Higher (due to weaker C–S bonds) Lower (stronger C–O bonds)
Thermal stability Less stable More stable
Synthetic utility Useful in sulfur transfer reactions Applied in epoxidation or polymerization

The oxirane derivative () is more thermally stable due to stronger C–O bonds, whereas the thiirane’s weaker C–S bonds enhance ring-opening reactivity, making it suitable for nucleophilic substitutions or cycloadditions.

Stereochemical Comparisons

The (2S,3R) configuration in thiiranes contrasts with compounds like (2R)-2α-propyl-3β-methyloxirane (), where stereochemistry alters physical and chemical behavior. For instance:

  • (2S,3R)-thiirane : Exhibits enantioselectivity in enzyme interactions (e.g., hydrogen bonding with dehydrogenases; ).
  • (2R)-oxirane : Different stereochemistry may lead to mismatched binding in chiral catalysts or receptors.

Functionalized Derivatives

Fluorinated analogs, such as (2S,3R)-3-fluoro-3-phenylpropan-2-ol derivatives (), demonstrate how substituents influence bioactivity. Fluorine’s electronegativity enhances metabolic stability compared to the thiirane’s sulfur, which may prioritize different applications (e.g., fluorinated compounds in drug design vs. thiiranes in catalysis).

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